6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chromenone core, substituted with a chlorine atom, a pentafluorobenzyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromenone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be introduced through nucleophilic substitution reactions using pentafluorobenzyl bromide or chloride.
Addition of the Phenyl Group: The phenyl group can be attached via Suzuki-Miyaura coupling reactions using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the pentafluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pentafluorobenzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentafluorobenzyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H10ClF5O3 |
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Molecular Weight |
452.8 g/mol |
IUPAC Name |
6-chloro-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H10ClF5O3/c23-14-6-12-11(10-4-2-1-3-5-10)7-17(29)31-15(12)8-16(14)30-9-13-18(24)20(26)22(28)21(27)19(13)25/h1-8H,9H2 |
InChI Key |
IZNPEZLUBGIDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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